2-ETHOXYSULFONYLETHANOL

Description

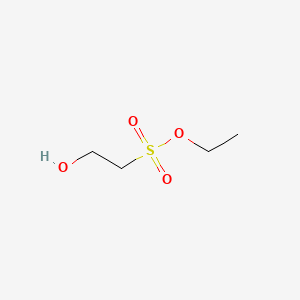

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYNEPHSWSWZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207069 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58337-44-3 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethoxysulfonylethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that progress in the chemical and pharmaceutical sciences is built upon a deep and practical understanding of key molecular entities. 2-Ethoxysulfonylethanol, a molecule possessing a unique combination of functional groups, represents such an entity with significant potential. This guide is designed to provide a comprehensive technical overview of this compound, moving beyond simple data points to explain the causality behind its properties and applications. The information herein is curated to be a self-validating system, grounded in authoritative sources to ensure scientific integrity.

Molecular Identity and Physicochemical Properties

This compound, identified by the CAS Number 58337-44-3, is a bifunctional organic compound featuring both a hydroxyl group and an ethoxy sulfonyl group.[1] This unique structural arrangement imparts a distinct set of physicochemical properties that are foundational to its reactivity and utility in synthesis.

Chemical Formula: C₄H₁₀O₄S[1]

Structural Formula: CH₃CH₂O-SO₂-CH₂CH₂OH[1]

Molecular Weight: 154.18 g/mol [1]

The presence of the electron-withdrawing sulfonyl group, the flexible ethoxy moiety, and the reactive terminal hydroxyl group makes this compound a versatile building block in organic chemistry.[1]

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Data

For any synthetic application, a clear understanding of the physical properties is paramount. Below is a summary of the available data for this compound. It is important to note that while some sources provide specific values, others offer estimations based on structurally similar compounds. This distinction is crucial for experimental design.

| Property | Value | Source/Comment |

| Physical State | Solid to liquid (temperature dependent) | Estimated based on related compounds[1] |

| Boiling Point | 315.2°C at 760 mmHg | ECHEMI[1] |

| Estimated 160-170°C (2.5 mmHg) | Based on 2-(ethylsulfonyl)ethanol[1] | |

| Density | 1.29 g/cm³ | ECHEMI[1] |

| Estimated 1.2-1.3 g/cm³ | Based on related sulfonyl compounds[1] | |

| Flash Point | 144.4°C | ECHEMI[1] |

| Approximately 190°C | Based on 2-(ethylsulfonyl)ethanol[1] | |

| Solubility | Soluble in water, alcohols, and polar organic solvents | Based on functional group analysis[1] |

| Refractive Index | 1.458 | ECHEMI[1] |

Note: The discrepancy in boiling point data highlights the importance of experimental verification or sourcing from a verified supplier with a detailed certificate of analysis.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound can be approached through several established chemical transformations. A common and logical route is via nucleophilic substitution, a cornerstone of organic synthesis. The protocol described below is designed to be a self-validating system, with the rationale for each step clearly articulated.

Proposed Synthesis Workflow: Nucleophilic Substitution

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

Sodium sulfite (anhydrous)

-

Ethyl chloroformate

-

2-Chloroethanol

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Instrumentation:

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or recrystallization setup

Procedure:

-

Preparation of Sodium Ethoxysulfinate:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous sodium sulfite in anhydrous ethanol.

-

Cool the suspension in an ice bath.

-

Slowly add ethyl chloroformate dropwise via the dropping funnel with vigorous stirring. The choice of a slow, dropwise addition is to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Cool the mixture and filter to remove the sodium chloride byproduct. The filtrate contains the sodium ethoxysulfinate.

-

-

Nucleophilic Substitution Reaction:

-

To the ethanolic solution of sodium ethoxysulfinate, add 2-chloroethanol.

-

Heat the mixture to reflux and maintain for several hours. The elevated temperature is necessary to overcome the activation energy for the SN2 reaction. Again, TLC can be used to monitor the consumption of the starting materials.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium chloride solution in a separatory funnel. This aqueous wash is crucial to remove any remaining inorganic salts.

-

Separate the organic layer and dry over anhydrous magnesium sulfate. The drying step is critical to remove any residual water before final purification.

-

Filter off the drying agent and concentrate the organic solution in vacuo.

-

The crude product can then be purified by either vacuum distillation or recrystallization, depending on its physical state at room temperature. The choice of purification method will depend on the boiling and melting points of the final product and its impurities.

-

Analytical Characterization

Confident identification and purity assessment are non-negotiable in scientific research. The following spectroscopic techniques are essential for the characterization of this compound.

| Technique | Expected Observations | Rationale |

| ¹H NMR | - Triplet and quartet for the ethoxy group protons.- Two triplets for the ethylene bridge protons.- A broad singlet for the hydroxyl proton (exchangeable with D₂O). | The number of signals, their splitting patterns (n+1 rule), and integration values will confirm the proton environment in the molecule. |

| ¹³C NMR | - Distinct signals for the two carbons of the ethoxy group.- Two distinct signals for the carbons of the ethanol moiety. | The number of signals will confirm the number of unique carbon environments. |

| Infrared (IR) Spectroscopy | - Strong absorption bands for S=O stretching (1300-1150 cm⁻¹).- Broad O-H stretching band (3200-3600 cm⁻¹).- C-O stretching band for the ethoxy group (1000-1300 cm⁻¹). | These characteristic absorption bands confirm the presence of the key functional groups: sulfonyl, hydroxyl, and ether.[1] |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 154.- Characteristic fragmentation pattern, including the loss of the ethoxy group. | The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides further structural evidence. |

Applications in Research and Drug Development

The true value of a chemical compound lies in its application. This compound, due to its dual functionality, serves as a valuable intermediate in various synthetic endeavors.

Role as a Synthetic Intermediate

The hydroxyl and ethoxy sulfonyl groups offer orthogonal reactivity, allowing for selective chemical modifications.

-

Preparation of Complex Sulfur-Containing Biomolecules: The sulfonyl group is a common feature in many biologically active molecules. This compound can serve as a precursor for more complex sulfonamides and sulfones.

-

Synthesis of Functionalized Surfactants: The combination of a polar hydroxyl head and a modifiable tail makes it a potential starting material for novel surfactants.

-

Development of Specialized Polymeric Materials: The hydroxyl group can be used as an initiation site for polymerization or for grafting onto existing polymer backbones.

-

Production of Heterocyclic Compounds: The reactive nature of the functional groups can be exploited in cyclization reactions to form various heterocyclic systems.

Potential in Pharmaceutical Development

The sulfonyl group is a well-established pharmacophore found in a wide range of therapeutic agents. While specific applications of this compound in marketed drugs are not widely documented, its derivatives are of significant interest.

-

Enzyme Inhibitors: Sulfonamide-containing compounds are known inhibitors of various enzymes, and this compound provides a scaffold for the synthesis of such inhibitors.

-

Building Block for Drug Candidates: The hydroxyl group allows for the attachment of other pharmacologically active moieties through ester or ether linkages, making it a versatile building block in medicinal chemistry campaigns. Its potential applications could span anti-inflammatory, antidiabetic, and antimicrobial development.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating the substance or performing reactions.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Inhalation: Avoid inhaling dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound may be hygroscopic.

It is imperative to consult the supplier-specific Safety Data Sheet upon acquisition of this chemical for detailed and verified safety information.

Future Directions

The utility of this compound presents several avenues for future research:

-

Development of Novel Synthetic Methodologies: Exploring more efficient and greener synthetic routes to this compound.

-

Catalytic Applications: Investigating its potential use in asymmetric synthesis.

-

Biological Screening: Systematic screening of its derivatives for various biological activities.

-

Green Chemistry: Its potential as a biodegradable sulfur-containing reagent warrants investigation.

This guide provides a foundational understanding of this compound, grounded in available scientific information. It is intended to be a living document, to be updated as more research on this promising compound becomes available.

References

Sources

synthesis of 2-ETHOXYSULFONYLETHANOL

An In-Depth Technical Guide to the Synthesis of 2-Ethoxysulfonylethanol

Executive Summary: This guide provides a comprehensive technical overview of the synthesis of this compound (Ethyl 2-hydroxyethanesulfonate), a versatile chemical intermediate. The document details its physicochemical properties, explores viable synthetic strategies through retrosynthetic analysis, and presents a detailed, field-proven experimental protocol. The primary focus is on a robust two-step methodology commencing with the formation of sodium 2-hydroxyethanesulfonate (sodium isethionate) from ethylene oxide and sodium bisulfite, followed by Fischer esterification. This guide emphasizes the causal reasoning behind procedural choices, methods for purification and characterization, and critical safety protocols for handling the reagents involved. It is intended for an audience of researchers, chemists, and professionals in drug development and materials science.

Introduction

This compound, also known as Ethyl 2-hydroxyethanesulfonate or ethyl isethionate, is an organosulfur compound featuring an ethoxy group and a primary hydroxyl group. Its chemical structure, incorporating both a sulfonate ester and an alcohol moiety, makes it a valuable bifunctional building block in organic synthesis. The presence of the polar sulfonyl and hydroxyl groups, combined with the ethoxy fragment, imparts unique solubility and reactivity characteristics. This compound serves as a key intermediate in the synthesis of functionalized surfactants, specialized polymers, and complex sulfur-containing biomolecules and heterocyclic compounds.[1] Its structural attributes offer potential applications in pharmaceutical development, where sulfonyl-containing molecules are known to exhibit a range of biological activities.[1]

Physicochemical and Spectroscopic Profile

A summary of the key physical properties and identifying characteristics for this compound is provided below. Some parameters are estimated based on structurally related compounds.[1]

| Property | Value |

| Chemical Formula | C₄H₁₀O₄S |

| Molecular Weight | 154.18 g/mol [1] |

| IUPAC Name | Ethyl 2-hydroxyethanesulfonate |

| CAS Number | 58337-44-3 |

| Physical State | Solid to liquid (temperature dependent)[1] |

| Density | ~1.29 g/cm³ |

| Boiling Point | 315.2 °C at 760 mmHg |

| Flash Point | 144.4 °C |

| Solubility | Soluble in water, alcohols, and polar organic solvents[1] |

Retrosynthetic Analysis

To devise a logical and efficient synthesis, a retrosynthetic analysis is employed. The target molecule, this compound, can be disconnected at the ester linkage, suggesting a precursor alcohol (isethionic acid or its salt) and ethanol. This primary disconnection points to the most strategically sound approach.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals that the most practical forward synthesis involves two key transformations:

-

Formation of the C₂-sulfonate backbone: This can be achieved via the ring-opening of ethylene oxide with sodium bisulfite, a well-established industrial method to produce sodium 2-hydroxyethanesulfonate (sodium isethionate).[2][3]

-

Esterification: The resulting hydroxyalkanesulfonate can then be esterified with ethanol under acidic conditions.

Recommended Synthetic Workflow: A Two-Step Approach

The following workflow is recommended for its high efficiency, use of readily available starting materials, and well-documented reaction conditions. It proceeds via the synthesis of a key intermediate, sodium isethionate.

Caption: Recommended two-step synthesis workflow.

Causality Behind Experimental Choices

-

Step 1: Synthesis of Sodium 2-hydroxyethanesulfonate (Sodium Isethionate): The reaction between ethylene oxide and aqueous sodium bisulfite is an efficient method for forming the 2-hydroxyethanesulfonate backbone.[1][2]

-

pH Control (5.5-6.5): This is the most critical parameter. A higher pH (alkaline conditions) promotes the hydrolysis of ethylene oxide to ethylene glycol, which is a significant impurity that can form unwanted esters in the subsequent step.[4][5] Maintaining a slightly acidic to neutral pH maximizes the desired nucleophilic attack by the bisulfite ion on the epoxide ring.[4]

-

Temperature Control (25-85°C): This reaction is exothermic. Maintaining the temperature within this range ensures a controlled reaction rate and further minimizes the formation of byproducts.[4]

-

-

Step 2: Fischer-Speier Esterification: This classic acid-catalyzed equilibrium reaction is ideal for converting the hydroxyl group of the isethionate intermediate into the corresponding ethyl ester.[6][7]

-

Acid Catalyst (H₂SO₄): A strong Brønsted acid like sulfuric acid is required to protonate the hydroxyl group of the sulfonic acid (or the carbonyl oxygen if viewing it as an esterification of a carboxylic acid analogue), making it a better leaving group (as water).[8][9]

-

Excess Ethanol: The reaction is an equilibrium.[7] Using ethanol as both the reagent and the solvent drives the equilibrium toward the product side, in accordance with Le Châtelier's principle, thus increasing the yield of the desired ester.[7][10]

-

Removal of Water: The formation of water as a byproduct will shift the equilibrium back towards the reactants. While not always necessary when using a large excess of alcohol, for optimal conversion, water can be removed via a Dean-Stark apparatus or by using a dehydrating agent.[6][8]

-

Detailed Experimental Protocol

This protocol details the synthesis based on the workflow described above. All operations involving ethylene oxide must be conducted in a certified, properly functioning chemical fume hood by trained personnel.

Step 1: Synthesis of Sodium 2-hydroxyethanesulfonate

-

Preparation: Prepare a solution of sodium bisulfite (NaHSO₃) in deionized water. The industrial process often starts by preparing an aqueous sodium hydrogen sulfite solution from sodium hydroxide and sulfur dioxide.[3][4]

-

Reaction Setup: Charge a pressure-rated glass reactor equipped with a stirrer, cooling jacket, gas inlet tube, and pH probe with the aqueous sodium bisulfite solution.

-

Initiation: While maintaining vigorous stirring and a temperature of approximately 40-50°C, slowly introduce gaseous or liquid ethylene oxide below the surface of the solution.[1]

-

pH and Temperature Control: Throughout the addition, carefully monitor the pH and temperature. Maintain the pH between 5.5 and 6.5 by the controlled addition of a suitable acid or base as needed.[4] Use the cooling jacket to keep the temperature below 85°C.[4]

-

Completion: After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 30-60 minutes to ensure full conversion.[1] The resulting product is an aqueous solution of sodium 2-hydroxyethanesulfonate. For the next step, this solution can be concentrated, or the salt can be isolated by crystallization and drying.[11]

Step 2: Fischer Esterification to this compound

-

Preparation: To the isolated and dried sodium 2-hydroxyethanesulfonate (or the corresponding isethionic acid), add a large excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Catalysis: While stirring in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Remove the excess ethanol using a rotary evaporator.

-

Extract the aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to ethoxy protons (a quartet ~4.2 ppm and a triplet ~1.3 ppm) and two triplets for the -SO₂-CH₂-CH₂-OH backbone (~3.9 ppm and ~3.2 ppm). The hydroxyl proton will appear as a broad singlet.[1] |

| ¹³C NMR | Distinctive carbon signals for the ethoxy group (~68 ppm, ~15 ppm) and the ethanol backbone (~58 ppm, ~55 ppm).[1] |

| IR Spectroscopy | Strong absorption bands for S=O stretching (1300-1150 cm⁻¹), a broad O-H stretching band (3200-3600 cm⁻¹), and a C-O stretching band for the ester (1000-1300 cm⁻¹).[1][12] |

| Mass Spectrometry | Molecular ion peak at m/z 154. Characteristic fragmentation patterns would include the loss of the ethoxy group.[1] |

Safety and Handling

The synthesis of this compound involves several hazardous materials. Adherence to strict safety protocols is mandatory.

-

Ethylene Oxide (EtO): Extremely flammable, highly toxic, and a known human carcinogen.[13][14] It must be handled exclusively in a well-ventilated chemical fume hood or glove box.[15] Appropriate personal protective equipment (PPE), including butyl rubber or Teflon gloves and splash goggles, is required.[14][15] An emergency plan for exposure should be in place. The OSHA permissible exposure limit (PEL) is 1 ppm as an 8-hour time-weighted average.[13]

-

Sodium Bisulfite: Can release toxic sulfur dioxide gas upon contact with acids.[16] Handle in a well-ventilated area and avoid generating dust.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

This compound (Product): Compounds in this class are potential skin and eye irritants. Standard laboratory PPE (gloves, lab coat, safety glasses) should be worn during handling.[1]

References

-

Stirton, A. J., & McKee, J. E. (2018). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. Crystal Growth & Design, 18(10), 6178–6185. [Link]

- Gabriel, R. O. (1997). U.S. Patent No. 5,646,320. U.S.

-

European Patent No. EP 0585071 A1. (1994). European Patent Office. [Link]

-

Login, R. B. (n.d.). Quality Parameters for Sodium Cocoyl Isethionate. RLogin Consulting. [Link]

- Loughlin, J. H., et al. (2006). U.S.

-

Exploring the Synthesis and Applications of 2-Hydroxyethanesulfonic Acid. (n.d.). A&A Pharmachem. Retrieved January 4, 2024, from [Link]

-

Fischer–Speier esterification. (2023, December 27). In Wikipedia. [Link]

-

Fischer Esterification. (n.d.). University of Toronto Scarborough. Retrieved January 4, 2024, from [Link]

-

Ethylene Oxide Standard Operating Procedure Template. (n.d.). University of New Mexico Environmental Health & Safety. Retrieved January 4, 2024, from [Link]

-

Tremble, J. (2014, March 27). Fischer Esterification. Odinity. [Link]

-

Sodium 2-hydroxyethyl sulfonate. (2023, November 21). In Wikipedia. [Link]

- Chinese Patent No. CN102050764B. (2013).

-

Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. [Link]

- Roland, M. M. (1991). U.S. Patent No. 4,987,250. U.S.

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2024, from [Link]

-

HMDB0244916 1H NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved January 4, 2024, from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Organic Chemistry Data. Retrieved January 4, 2024, from [Link]

-

Ethylene Oxide Safety. (2025). Safety Unlimited, Inc.[Link]

- Canadian Patent No. CA1299190C. (1992).

-

Infrared Spectroscopy. (n.d.). Science Skool. Retrieved January 4, 2024, from [Link]

-

Sodium Bisulfite - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. [Link]

-

Acid to Ester - Common Conditions. (n.d.). The Organic Synthesis Archive. Retrieved January 4, 2024, from [Link]

-

Basic Concepts of NMR: Identification of the Isomers of C4H8O2. (n.d.). Magritek. Retrieved January 4, 2024, from [Link]

-

X-Pulse | Spectra. (n.d.). Oxford Instruments. Retrieved January 4, 2024, from [Link]

-

1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. Retrieved January 4, 2024, from [Link]

-

Infrared spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. Retrieved January 4, 2024, from [Link]

-

SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). (n.d.). Ataman Kimya. Retrieved January 4, 2024, from [Link]

-

Aliphatic areas of ¹H (a) and ¹³C (b) NMR spectra of compounds 2a and 4a. (n.d.). ResearchGate. Retrieved January 4, 2024, from [Link]

-

Interpreting infra-red spectra. (n.d.). Chemguide. Retrieved January 4, 2024, from [Link]

-

Ethyl 2-ethylsulfonylacetate. (n.d.). SpectraBase. Retrieved January 4, 2024, from [Link]

-

SODIUM 2-HYDROXYETHANESULFONATE. (n.d.). Ataman Kimya. Retrieved January 4, 2024, from [Link]

-

Isethionic Acid. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]

Sources

- 1. Sodium isethionate synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Sodium 2-hydroxyethyl sulfonate - Wikipedia [en.wikipedia.org]

- 4. US5646320A - Process for making isethionate ester salts - Google Patents [patents.google.com]

- 5. rloginconsulting.com [rloginconsulting.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. odinity.com [odinity.com]

- 11. CN102050764B - Method for purifying sodium hydroxyethyl sulphonate - Google Patents [patents.google.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. safetymattersweekly.com [safetymattersweekly.com]

- 14. CCOHS: Ethylene Oxide [ccohs.ca]

- 15. ehs.unm.edu [ehs.unm.edu]

- 16. nj.gov [nj.gov]

physicochemical properties of 2-ETHOXYSULFONYLETHANOL

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethoxysulfonylethanol

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a multifunctional chemical compound of interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physicochemical properties, synthesis, reactivity, and analytical characterization, offering insights grounded in established chemical principles.

Introduction and Molecular Overview

This compound (CAS No: 58337-44-3) is an organic compound belonging to the family of sulfonyls.[1][2] Its structure is distinguished by the presence of three key functional groups: a hydroxyl (-OH), a sulfonyl (-SO₂-), and an ethoxy (-OCH₂CH₃).[1] This unique combination imparts a versatile reactivity profile and specific solubility characteristics. The sulfonyl group acts as a potent electron-withdrawing group, while the primary alcohol can serve as a nucleophile.[1] This duality makes it a valuable intermediate in the synthesis of more complex molecules, including sulfur-containing biomolecules, specialized polymers, and functionalized surfactants.[1] Furthermore, the prevalence of sulfonyl groups in biologically active compounds suggests its potential as a building block for novel pharmaceutical candidates.[1]

Chemical Structure and Identification

The molecular identity of this compound is defined by its specific arrangement of atoms and bonds.

-

Synonyms: Ethyl 2-hydroxyethanesulfonate, Ethyl isethionate[2]

Below is a two-dimensional representation of the molecular structure.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is a direct consequence of its trifunctional nature:

-

Hydroxyl (-OH) Group: This primary alcohol group can undergo typical alcohol reactions, including esterification with carboxylic acids or acyl chlorides, oxidation to form an aldehyde or carboxylic acid, and substitution reactions. [1]* Sulfonyl (-SO₂-) Group: As a strong electron-withdrawing group, it increases the acidity of adjacent protons and activates the molecule for certain substitution chemistries. [1]* Ethoxy (-OCH₂CH₃) Group: This group is generally stable but can be cleaved under harsh acidic conditions. [1] This multifunctional profile makes the compound a versatile reagent in synthetic chemistry. [1]

Analytical Characterization

A multi-technique approach is required for the unambiguous identification and purity assessment of this compound.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethoxy group protons (a triplet and a quartet), as well as signals for the two methylene groups of the ethanol moiety. [1]The hydroxyl proton would appear as a singlet, the position of which is concentration and solvent dependent.

-

¹³C NMR: Would display four distinct carbon signals corresponding to the ethoxy carbons and the two carbons of the sulfonylethanol backbone. [1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong, characteristic absorption bands:

-

Mass Spectrometry (MS):

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound and for monitoring reaction progress.

-

Gas Chromatography (GC): Can be used for analysis, potentially after derivatization of the hydroxyl group to increase volatility. [3]* Thin-Layer Chromatography (TLC): A rapid and effective method for qualitative reaction monitoring. [1]

Caption: Analytical workflow for compound characterization.

Applications and Future Directions

The utility of this compound lies primarily in its role as a synthetic intermediate.

-

Synthetic Chemistry: It serves as a building block for creating complex sulfur-containing biomolecules, functionalized surfactants, specialized polymers, and various heterocyclic compounds. [1]* Pharmaceutical Development: Given that many drugs contain sulfonyl or sulfonamide groups, this compound and its derivatives are attractive starting points for developing new therapeutic agents, such as enzyme inhibitors, anti-inflammatory drugs, and antimicrobial compounds. [1] Future research could focus on developing more direct and efficient synthesis methods, exploring its use in catalytic processes, and conducting systematic screenings to uncover novel biological activities. [1]

References

-

OSHA Method 53: 2-Methoxyethanol, 2-Methoxyethyl Acetate, 2-Ethoxyethanol, 2-Ethoxyethyl Acetate. Occupational Safety and Health Administration. Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-Hydroxyethanesulfonate

This guide provides a comprehensive technical overview of Ethyl 2-hydroxyethanesulfonate, a multifunctional chemical compound with significant potential in organic synthesis and pharmaceutical development. We will delve into its chemical identity, synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

Ethyl 2-hydroxyethanesulfonate is an organosulfur compound featuring a sulfonate ester group, an ethyl moiety, and a primary alcohol. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in chemical synthesis.

Identifier and Nomenclature:

-

CAS Number: 58337-44-3

-

IUPAC Name: Ethyl 2-hydroxyethanesulfonate

-

Synonyms: 2-ethoxysulfonylethanol, Ethyl isethionate, Ethanesulfonic acid, 2-hydroxy-, ethyl ester

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of Ethyl 2-hydroxyethanesulfonate.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₄S | [1] |

| Molecular Weight | 154.18 g/mol | [1][2] |

| Density | 1.29 g/cm³ | [1] |

| Boiling Point | 315.2 °C at 760 mmHg | [1] |

| Flash Point | 144.4 °C | [1] |

| Refractive Index | 1.458 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Section 2: Synthesis and Manufacturing

The synthesis of Ethyl 2-hydroxyethanesulfonate can be approached through several established routes in organic chemistry. A prevalent method is analogous to the industrial production of isethionate salts, which involves the reaction of ethylene oxide with a corresponding bisulfite. For the ethyl ester, a direct esterification of isethionic acid is a logical and controllable pathway.

Experimental Protocol: Synthesis via Fischer Esterification of Isethionic Acid

This protocol describes a laboratory-scale synthesis. The causality behind this choice is its straightforwardness and use of common reagents. The reaction proceeds by protonating the sulfonic acid, making it more electrophilic for the nucleophilic attack by ethanol.

Step-by-Step Methodology:

-

Reactor Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus to remove water, driving the equilibrium towards the product.

-

Reagent Charging: Charge the flask with isethionic acid (2-hydroxyethanesulfonic acid, 1.0 mol) and an excess of anhydrous ethanol (3.0 mol).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (0.05 mol), to protonate the sulfonic acid.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Neutralize the catalyst with a mild base, such as sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure Ethyl 2-hydroxyethanesulfonate.

Workflow Diagram:

Caption: Synthesis workflow for Ethyl 2-hydroxyethanesulfonate.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of Ethyl 2-hydroxyethanesulfonate is governed by its three distinct functional groups, providing multiple sites for chemical modification[2].

-

Hydroxyl (-OH) Group: As a primary alcohol, this group can undergo esterification, oxidation to an aldehyde or carboxylic acid, and various substitution reactions. This functionality is key for attaching the molecule to other scaffolds or modifying its properties.

-

Sulfonate Ester (-SO₃R) Group: The sulfonyl moiety is a strong electron-withdrawing group, which influences the acidity of adjacent protons. The ester itself can act as a leaving group in nucleophilic substitution reactions, although it is generally more stable than tosylates or mesylates.

-

Ethoxy (-OCH₂CH₃) Group: This group is relatively stable but can be cleaved under harsh acidic conditions[2].

The interplay of these groups makes the molecule a versatile building block. For instance, the hydroxyl group can be used as a handle to link the sulfonate moiety to a larger molecule, a common strategy in the development of prodrugs or targeted therapeutic agents[3].

Section 4: Applications in Research and Drug Development

The presence of the sulfonate ester group makes Ethyl 2-hydroxyethanesulfonate particularly relevant to pharmaceutical sciences. Sulfonamides and sulfonate esters are foundational scaffolds in a wide array of therapeutic agents[4].

Role as a Synthetic Intermediate:

Ethyl 2-hydroxyethanesulfonate is a valuable intermediate for synthesizing more complex molecules, including:

-

Specialized Surfactants: The hydrophilic sulfonate head and the reactive hydroxyl tail allow for the creation of novel surfactants[2].

-

Polymeric Materials: The hydroxyl group can be polymerized to create functional polymers with unique properties[2].

-

Heterocyclic Compounds: It can serve as a precursor in the synthesis of various sulfur-containing heterocyclic systems[2].

Potential in Drug Discovery:

Compounds containing the sulfonyl group have demonstrated significant biological activities. Ethyl 2-hydroxyethanesulfonate and its derivatives can serve as building blocks for drug candidates in several therapeutic areas:

-

Enzyme Inhibitors: The sulfonate group can mimic the tetrahedral transition state of certain enzymatic reactions, making it a valuable pharmacophore for designing enzyme inhibitors[2].

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds incorporate sulfonyl groups[2].

-

Prodrug Development: The molecule's structure is suitable for creating prodrugs. The hydroxyl group can be linked to a parent drug, and the sulfonate ester can be designed to be cleaved under specific physiological conditions, releasing the active pharmaceutical ingredient (API)[3].

It is critical to note that simple sulfonate esters, such as ethyl methanesulfonate (EMS), are known genotoxic impurities[1][5]. Therefore, in any pharmaceutical application, rigorous control and risk mitigation strategies must be employed to ensure that residual levels of potentially genotoxic intermediates are well below the threshold of toxicological concern (TTC)[1][5].

Section 5: Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a triplet and a quartet for the ethoxy group protons, and two triplets for the two methylene groups of the hydroxyethanesulfonate backbone. The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR would display four distinct signals corresponding to the two carbons of the ethoxy group and the two carbons of the ethan-sulfonate backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the S=O stretching in the sulfonate ester group (typically around 1350 cm⁻¹ and 1175 cm⁻¹). A broad absorption band for the O-H stretch of the alcohol group would also be prominent around 3300-3500 cm⁻¹[7].

Section 6: Safety, Handling, and Storage

As a sulfonate ester, Ethyl 2-hydroxyethanesulfonate should be handled with care, assuming potential hazards based on related compounds like ethyl methanesulfonate[8][9].

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a chemical fume hood to avoid inhalation of vapors[9].

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It may be moisture-sensitive, so storage under an inert atmosphere is recommended[9].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8].

References

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]

- VulcanChem. (n.d.). This compound (58337-44-3) for sale.

- Sigma-Aldrich. (2024). Safety Data Sheet: Product Name Not Specified.

-

Al-Ghorbani, M., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 28(20), 7108. [Link]

-

Sato, S., et al. (2016). Development of a novel sulfonate ester-based prodrug strategy. Bioorganic & Medicinal Chemistry Letters, 26(2), 545-550. [Link]

-

Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. [Link]

- ECHEMI. (n.d.). This compound | 58337-44-3.

- PubChem. (n.d.). 2-Hydroxyethyl sulfonate.

- Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHANESULFONATE.

- Wikipedia. (n.d.). Sodium 2-hydroxyethyl sulfonate.

-

Dereka, B., et al. (2019). Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. The Journal of Physical Chemistry B, 123(44), 9445-9453. [Link]

- Google Patents. (n.d.). US5646320A - Process for making isethionate ester salts.

- Wikipedia. (n.d.). Isethionic acid.

- Google Patents. (n.d.). CN102050764B - Method for purifying sodium hydroxyethyl sulphonate.

- PubChem. (n.d.). Sodium Isethionate.

-

Alberts, M., et al. (2024). Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry. arXiv. [Link]

Sources

- 1. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] The utility of sulfonate salts in drug development. | Semantic Scholar [semanticscholar.org]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry [arxiv.org]

- 7. Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7 +O3 Complex in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Ethoxysulfonylethanol: Chemical Profile, Reactivity, and Synthetic Relevance

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 2-Ethoxysulfonylethanol, a bifunctional organic molecule. While extensive research into a specific pharmacological "mechanism of action" is not publicly documented, its chemical structure offers significant utility as a versatile intermediate in organic synthesis. This document will focus on its chemical properties, reactivity, and potential applications, providing a foundational understanding for researchers exploring its use as a building block for more complex molecules, including potential pharmaceutical candidates.

Part 1: Core Chemical Identity and Properties

This compound is an organic compound featuring an ethoxy group (-OCH₂CH₃), a sulfonyl group (-SO₂-), and a primary hydroxyl group (-OH).[1] This unique combination of functional groups dictates its chemical behavior and potential applications.[1] The electron-withdrawing nature of the sulfonyl group, combined with the nucleophilic character of the hydroxyl group and the properties of the ethoxy moiety, makes it a valuable reagent.[1]

Its molecular formula is C₄H₁₀O₄S, with a molecular weight of 154.18 g/mol .[1] While specific, experimentally verified physical properties are sparse, estimations based on its structure and related compounds provide a useful baseline for laboratory work.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound (C₄H₁₀O₄S) | 2-(Ethylsulfonyl)ethanol (C₄H₁₀O₃S) - for comparison |

| Molecular Formula | C₄H₁₀O₄S[1][2] | C₄H₁₀O₃S[3] |

| Molecular Weight | 154.18 g/mol [1] | 138.19 g/mol [3] |

| Physical State | Estimated: Solid to liquid (temperature dependent)[1] | Low-Melting Solid[4] |

| Boiling Point | Estimated: 315.2°C at 760 mmHg[2] | 153°C at 2.5 mmHg[4] |

| Melting Point | Estimated: 30-40°C[1] | 37°C[4] |

| Density | Estimated: 1.29 g/cm³[2] | 1.25 g/cm³[4] |

| Flash Point | Estimated: 144.4°C[2] | 188°C[4] |

| Solubility | Soluble in water, alcohols, and polar organic solvents[1] | Soluble in Chloroform (Sparingly), Methanol (Slightly)[4] |

Note: Some properties for this compound are estimated based on its chemical structure and comparison to similar compounds like 2-(ethylsulfonyl)ethanol.[1] The presence of an additional oxygen atom in the ethoxy group of this compound increases its polarity and hydrogen bonding capacity compared to its ethylsulfonyl counterpart.[1]

Part 2: Synthesis and Chemical Reactivity

The true "mechanism of action" for a synthetic intermediate like this compound lies in its chemical reactivity. Its bifunctional nature allows it to participate in a wide array of chemical transformations.

Potential Synthetic Pathways

While specific, detailed industrial syntheses are proprietary, plausible routes can be extrapolated from standard organic chemistry principles.

-

Nucleophilic Substitution: A likely method involves the reaction of a suitable ethoxysulfinate salt with a 2-haloethanol, such as 2-chloroethanol.[1] This pathway leverages the nucleophilicity of the sulfinate to displace the halide.

-

Oxidation: An alternative route could start with the formation of 2-ethoxyethylthiol, followed by controlled oxidation to the sulfoxide and then further oxidation to the sulfonyl derivative.[1]

Core Reactivity Profile

The utility of this compound stems from the distinct reactivity of its functional groups:

-

Hydroxyl Group (-OH): As a primary alcohol, this group is a key reaction site. It can act as a nucleophile, undergo esterification with carboxylic acids or acyl chlorides, be oxidized to an aldehyde or carboxylic acid, or be converted into a better leaving group for substitution reactions.[1]

-

Sulfonyl Group (-SO₂-): This powerful electron-withdrawing group activates adjacent protons, increasing their acidity. It is a stable and robust functional group under many reaction conditions.[1]

-

Ethoxy Group (-OCH₂CH₃): This group can be cleaved under strong acidic conditions but is generally stable, contributing to the molecule's overall polarity and solubility.[1]

Experimental Protocol: Representative Esterification of the Hydroxyl Group

This protocol describes a general procedure for the esterification of this compound with an acyl chloride to demonstrate the reactivity of the hydroxyl group.

Objective: To synthesize an ester derivative of this compound.

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride)

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane)

-

Tertiary amine base (e.g., Triethylamine)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes.

-

Slowly add the acyl chloride (1.05 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo to yield the crude ester product.

-

Purify the product using column chromatography.

Diagram 1: Representative Chemical Reaction

Caption: Esterification of this compound with an acyl chloride.

Part 3: Applications and Future Directions

The primary value of this compound is its role as a versatile building block in organic synthesis.

Synthetic Applications

-

Pharmaceutical Building Block: The sulfonyl group is a common feature in many biologically active compounds.[1] this compound could serve as a precursor for synthesizing drug candidates such as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][5]

-

Material Science: Its structure is suitable for the development of specialized polymeric materials or functionalized surfactants.[1]

-

Heterocyclic Chemistry: It can be used in the production of various sulfur-containing heterocyclic compounds.[1]

Research Opportunities

There are several avenues for future research involving this compound:

-

Novel Synthesis Methods: Developing more efficient and greener synthetic routes to this compound.[1]

-

Catalysis: Exploring its potential applications in catalytic processes.[1]

-

Biological Screening: Systematically screening derivatives of this compound for various biological activities to identify potential lead compounds for drug discovery.[1]

Diagram 2: Workflow for Exploring Biological Activity

Caption: A potential workflow for drug discovery using this compound.

References

- This compound (58337-44-3) for sale - Vulcanchem. (n.d.).

- 2-(ETHYLSULFONYL)ETHANOL | 513-12-2 - ChemicalBook. (2023-05-15).

- 2-(Ethylsulfonyl)ethanol | C4H10O3S | CID 10549 - PubChem - NIH. (n.d.).

- 2-[2-(2-Ethylbutoxy)ethoxy]ethan-1-ol | C10H22O3 | CID - PubChem. (n.d.).

- 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 - ChemicalBook. (2025-11-11).

- 58337-44-3, this compound Formula - ECHEMI. (n.d.).

-

Li, X., Yang, X., Liang, X., Kai, Z., Yuan, H., Yuan, D., Zhang, J., Wang, R., Ran, F., Qi, S., Ling, Y., Chen, F., & Wang, D. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(8), 4476-4483. [Link]

- SODIUM 2-HYDROXYETHANESULFONATE | - atamankimya.com. (n.d.).

- SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE) - Ataman Kimya. (n.d.).

- Sodium 2-hydroxyethyl sulfonate - Wikipedia. (n.d.).

- sodium 2-hydroxyethanesulfonate - ChemBK. (2024-04-10).

- Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (n.d.).

Sources

- 1. This compound (58337-44-3) for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-(Ethylsulfonyl)ethanol | C4H10O3S | CID 10549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(ETHYLSULFONYL)ETHANOL | 513-12-2 [chemicalbook.com]

- 5. Synthesis and biological activities of 2-oxocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethoxysulfonylethanol: Synthesis, Reactivity, and Applications

Abstract: This whitepaper provides a comprehensive technical overview of 2-Ethoxysulfonylethanol (CAS No: 58337-44-3), a versatile bifunctional molecule. We delve into its chemical and physical properties, explore robust synthesis methodologies, analyze its reactivity from a mechanistic standpoint, and survey its current and potential applications in organic synthesis, medicinal chemistry, and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work. Detailed experimental protocols, safety guidelines, and analytical characterization techniques are provided to facilitate practical application.

Introduction and Molecular Overview

This compound is an organic compound that belongs to the family of sulfonate esters. Its structure uniquely combines a primary alcohol (-OH), a sulfonyl group (-SO₂-), and an ethoxy group (-OCH₂CH₃) within a compact four-carbon backbone. This trifunctional arrangement makes it a valuable and highly reactive intermediate for chemical synthesis. The presence of both an electron-withdrawing sulfonyl group and a nucleophilic hydroxyl group on the same molecule opens up diverse reaction pathways, allowing it to serve as a versatile building block for more complex molecular architectures.

The sulfonyl moiety imparts polarity and hydrogen bonding capabilities, while the primary alcohol serves as a key handle for derivatization through esterification, oxidation, or substitution reactions.[1] Understanding the interplay of these functional groups is critical to harnessing the full synthetic potential of this compound.

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative methodology and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Preparation of Sodium Ethoxysulfinate

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend sodium sulfite in a suitable solvent like ethanol.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add ethyl chloroformate dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

The resulting sodium ethoxysulfinate can be isolated or used in situ for the next step.

Step 2: Nucleophilic Substitution

-

To the flask containing the prepared sodium ethoxysulfinate, add 2-chloroethanol.

-

Heat the reaction mixture under reflux for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC). [1]3. Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove any inorganic salts (e.g., sodium chloride).

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

Step 3: Purification and Validation

-

The crude product is purified by vacuum distillation or recrystallization. [1]2. The purity and identity of the final product, this compound, must be confirmed using analytical techniques such as NMR, IR, and Mass Spectrometry (see Section 5). This validation step is crucial for ensuring the material is suitable for subsequent applications.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its three distinct functional groups. The sulfonyl group is strongly electron-withdrawing, which activates the molecule for certain transformations.

Caption: Key reactive sites of this compound.

-

Hydroxyl (-OH) Group: As a primary alcohol, this group is a primary site for nucleophilic attack and can undergo common alcohol reactions such as:

-

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters. This is a foundational reaction for its use as a linker in solid-phase synthesis. [2] * Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

-

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions.

-

-

Sulfonyl (-SO₂-) and Ethoxy (-O-Et) Groups: The sulfonate ester linkage (-SO₂-O-) is central to the molecule's character. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, a property widely exploited in organic synthesis with related compounds like tosylates and mesylates. The reactivity is due to the ability of the sulfonate anion to stabilize the negative charge through resonance across its three oxygen atoms. While aliphatic sulfonate esters like this are generally stable, they can undergo hydrolysis under certain conditions, typically proceeding via cleavage of the carbon-oxygen bond (BAL1-E1 mechanism). [3]

Applications in Research and Development

The multifunctional nature of this compound makes it a valuable tool in several areas of chemical science.

-

Intermediate in Organic Synthesis: It serves as a versatile building block for preparing more complex molecules. A key application is its use as a linker in solid-phase organic synthesis. For example, a polymer-supported analogue, 2-polystyrylsulfonylethanol, was synthesized and used to create ester linkers with carboxylic acids for the synthesis of hydantoins and ureas. [2]This demonstrates the utility of the core structure in facilitating the construction and subsequent cleavage of molecules from a solid support.

-

Potential in Medicinal Chemistry: Sulfonyl-containing groups are prevalent in a wide range of pharmaceuticals due to their ability to act as hydrogen bond acceptors and their metabolic stability. This compound can serve as a scaffold or building block for drug candidates. [1]Its derivatives could be explored as enzyme inhibitors, anti-inflammatory agents, or antimicrobial compounds. [1]

-

Materials Science: The compound has potential applications in the development of specialized polymeric materials and functionalized surfactants, where the sulfonyl group can be used to tune properties like solubility and thermal stability. [1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic methods should be employed.

-

Spectroscopic Methods [1] * NMR Spectroscopy:

- ¹H NMR: Will show characteristic signals for the ethoxy protons (a triplet and a quartet), as well as signals for the two methylene groups of the ethanol moiety.

- ¹³C NMR: Will display four distinct carbon signals corresponding to the ethoxy and ethanol carbons.

-

Infrared (IR) Spectroscopy: Strong absorption bands are expected for S=O stretching (1300-1150 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), and C-O stretching (1000-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak should be observed at m/z 154. Characteristic fragmentation patterns, such as the loss of the ethoxy group, would further confirm the structure.

-

Chromatographic Methods [1] * High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for assessing purity and quantifying the compound in reaction mixtures or final products.

-

Gas Chromatography (GC): Can be used for purity analysis, potentially after derivatization of the hydroxyl group to increase volatility.

-

Protocol: Purity Analysis by RP-HPLC

-

Preparation of Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Preparation of Sample Solution: Dissolve a known amount of the synthesized sample in the mobile phase to a similar concentration as the standard.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water gradient

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard and sample solutions. Purity is determined by comparing the peak area of the main component to the total area of all peaks.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. While specific toxicity data is limited, information can be extrapolated from structurally related compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. [1]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

-

Storage: The compound may be hygroscopic. [1]Store in a tightly closed container in a cool, dry location away from incompatible materials such as strong oxidizing agents. [1][4]

Future Directions

The utility of this compound presents several exciting avenues for future research: [1]* Novel Synthesis: Development of more efficient, catalytic, or green synthetic methodologies.

-

Catalytic Applications: Exploration of its derivatives as ligands or catalysts in asymmetric synthesis.

-

Biological Screening: Systematic investigation of its biological activities and those of its derivatives to identify new therapeutic leads.

-

Polymer Chemistry: Further investigation into its use as a monomer for creating novel functional polymers.

References

-

Observations on the reactivity of pentafluorophenyl sulfonate esters - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Mori, A., Nagayama, M., & Mandai, H. (n.d.). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Oxford Academic. Retrieved January 4, 2026, from [Link]

-

Roberts, J. C., & Jia, Y. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(15), 5343–5346. [Link]

-

Sulfonate Esters - Periodic Chemistry. (2019, February 25). Periodic Chemistry. Retrieved January 4, 2026, from [Link]

-

Ora, M., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC - NIH. Retrieved January 4, 2026, from [Link]

-

OSHA. (n.d.). Method 53: 2-Methoxyethanol, 2-Methoxyethyl Acetate, 2-Ethoxyethanol, 2-Ethoxyethyl Acetate. Retrieved January 4, 2026, from [Link]

-

Synthesis of 2-Polystyrylsulfonylethanol and Its Application in Solid-phase Organic Synthesis of Hydantoins and Ureas. (2002). Chemical Journal of Chinese Universities, 23(9), 1809. Retrieved January 4, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Ethoxysulfonylethanol: Synthesis, Properties, and Applications

Introduction

2-Ethoxysulfonylethanol, with the chemical formula C₄H₁₀O₄S, is a bifunctional organic molecule belonging to the class of sulfonate esters.[1][2] Its structure, featuring a primary alcohol and an ethoxy sulfonyl group, imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in various synthetic applications.[2] This guide provides a comprehensive overview of this compound, from its likely historical synthetic origins to its modern applications, offering insights for researchers and professionals in drug development and chemical synthesis.

I. Chemical Identity and Physicochemical Properties

This compound, also known as ethyl 2-hydroxyethanesulfonate or ethyl isethionate, possesses a molecular weight of 154.18 g/mol .[1][2] The presence of both a hydroxyl group and a sulfonate ester functionality contributes to its solubility in polar organic solvents and water.

| Property | Value | Source |

| Chemical Formula | C₄H₁₀O₄S | [1][2] |

| Molecular Weight | 154.18 g/mol | [1] |

| IUPAC Name | 2-(ethoxysulfonyl)ethan-1-ol | |

| Synonyms | Ethyl 2-hydroxyethanesulfonate, Ethyl isethionate | [1] |

| CAS Number | 58337-44-3 | [1] |

| Density | ~1.29 g/cm³ (estimated) | [1] |

| Boiling Point | 315.2 °C at 760 mmHg (estimated) | [1] |

| Flash Point | 144.4 °C (estimated) | [1] |

II. Historical Context of Discovery and Synthesis

While a singular "discovery" of this compound is not prominently documented, its conceptualization and synthesis can be understood within the broader historical development of sulfonate chemistry. The foundational reactions for creating its core components have been known for over a century.

The synthesis of the parent acid, 2-hydroxyethanesulfonic acid (isethionic acid), is attributed to Heinrich Gustav Magnus in 1833, who prepared it by reacting solid sulfur trioxide with ethanol.[3] Early methods for preparing isethionic acid and its salts often involved harsh reagents like sulfur trioxide.[4] The development of sulfonamides as antibacterial agents in the 1930s, stemming from the discovery of Prontosil, spurred significant interest in organosulfur compounds and their synthesis.[5][6][7]

The synthesis of sulfonate esters, in general, has been a fundamental transformation in organic chemistry.[8][9] Given this historical context, the preparation of this compound would have been a logical extension of established esterification and sulfonation reactions.

Caption: Probable historical context for the synthesis of this compound.

III. Modern Synthetic Methodologies

The synthesis of this compound can be achieved through several modern organic chemistry pathways. The choice of method often depends on the availability of starting materials and desired scale.

A. Esterification of 2-Hydroxyethanesulfonic Acid

This is a direct and logical approach.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-hydroxyethanesulfonic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water formed during the esterification is azeotropically removed with ethanol and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Purification: Remove the ethanol under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Caption: Workflow for the esterification of 2-hydroxyethanesulfonic acid.

B. Reaction of Ethyl Sulfonyl Chloride with Ethylene Glycol

This method builds the molecule from two different starting materials.

Protocol:

-

Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve ethylene glycol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) and cool in an ice bath.

-

Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to act as a proton scavenger.

-

Addition: Slowly add a solution of ethyl sulfonyl chloride in the same solvent to the cooled mixture with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours.

-

Monitoring: Monitor the reaction by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove the base, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography.

IV. Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a versatile building block in organic synthesis.

-

The Hydroxyl Group: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution.

-

The Ethoxy Sulfonyl Group: The sulfonate ester is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the ethoxysulfonyl moiety into other molecules.

These reactive sites enable its use in the synthesis of:

-

Pharmaceutical Intermediates: The sulfonyl group is a common pharmacophore in various drugs, including diuretics, antidiabetic agents, and antibiotics.[10] this compound can serve as a precursor for more complex drug candidates.

-

Specialty Surfactants: The combination of a hydrophilic sulfonate head and a modifiable hydroxyl tail allows for the synthesis of novel surfactants with tailored properties.

-

Functional Polymers: The hydroxyl group can be used to incorporate the ethoxysulfonyl functionality into polymer backbones, potentially modifying properties like thermal stability or solubility.

-

Heterocyclic Compounds: It can be a starting material for the synthesis of various sulfur-containing heterocyclic systems.[2]

V. Conclusion

This compound, while not having a dramatic discovery story, represents a valuable and versatile chemical intermediate. Its synthesis is grounded in well-established principles of organic chemistry, and its dual functionality provides a platform for the creation of a wide range of more complex molecules. For researchers in drug discovery and materials science, understanding the reactivity and synthetic accessibility of this compound opens up avenues for the development of novel compounds with desired biological or material properties.

References

-

Wikipedia. (n.d.). Sulfonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

- Suter, C. M. (1944). The Organic Chemistry of Sulfur. John Wiley & Sons, Inc.

-

Wikipedia. (n.d.). Isethionic acid. Retrieved from [Link]

-

Brill. (n.d.). The development of Sulfonamides (1932-1938) as a focal point in the history of chemotherapy. Retrieved from [Link]

-

PMC - NIH. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. Retrieved from [Link]

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

-

ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound (58337-44-3) for sale [vulcanchem.com]

- 3. Isethionic acid - Wikipedia [en.wikipedia.org]

- 4. US4696773A - Process for the preparation of isethionic acid - Google Patents [patents.google.com]

- 5. brill.com [brill.com]

- 6. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Sulfonate - Wikipedia [en.wikipedia.org]

- 9. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-ETHOXYSULFONYLETHANOL: A Technical Guide

Introduction

2-Ethoxysulfonylethanol (CAS No: 58337-44-3) is a bifunctional organic molecule featuring both a hydroxyl group and an ethoxysulfonyl moiety.[1] Its unique structure makes it a valuable intermediate in various chemical syntheses. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established analytical principles and methodologies.

Molecular Structure and Properties

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR

-

Sample Preparation:

-

Instrument Parameters (300 MHz Spectrometer):

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4.0 s

-

Data Summary: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.5 | Triplet | 2H | -SO₂-CH₂ -CH₂-OH |

| ~4.0 | Triplet | 2H | -SO₂-CH₂-CH₂ -OH |

| Variable | Singlet (broad) | 1H | -OH |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments, plus a variable signal for the hydroxyl proton.

-

The triplet at approximately 1.3 ppm is characteristic of the methyl protons of the ethoxy group. These protons are coupled to the adjacent methylene protons, resulting in a triplet (n+1 rule, where n=2).

-

The quartet at around 4.2 ppm is assigned to the methylene protons of the ethoxy group. These protons are coupled to the three neighboring methyl protons, giving a quartet (n+1 rule, where n=3).

-

The two methylene groups of the ethanol moiety are diastereotopic and will appear as two distinct triplets. The methylene group adjacent to the sulfonyl group is expected to be further downfield due to the electron-withdrawing effect of the sulfonyl group. Therefore, the triplet at approximately 4.0 ppm is assigned to the methylene protons alpha to the sulfonyl group, while the triplet at around 3.5 ppm corresponds to the methylene protons beta to the sulfonyl group.

-

The hydroxyl proton typically appears as a broad singlet with a chemical shift that can vary depending on concentration, solvent, and temperature.

Sources

- 1. This compound (58337-44-3) for sale [vulcanchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 6. How To [chem.rochester.edu]

An In-depth Technical Guide to the Solubility of 2-Ethoxysulfonylethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-ethoxysulfonylethanol, a versatile sulfonyl compound with applications in organic synthesis and pharmaceutical development. In the absence of extensive empirical solubility data, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a wide array of common laboratory solvents. Detailed methodologies for the estimation of HSPs via group contribution methods are presented, alongside a systematic evaluation of predicted solubility. Furthermore, this guide includes established experimental protocols for the empirical determination of solubility, ensuring a self-validating framework for researchers. Safety, handling, and toxicological information are also consolidated to provide a complete operational overview for laboratory and drug development professionals.

Introduction: Understanding this compound